molecular formula C13H12FN3O B2727997 N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2193938-41-7

N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide

Cat. No. B2727997
CAS RN: 2193938-41-7
M. Wt: 245.257
InChI Key: FWIZFYASUSUMEB-UHFFFAOYSA-N
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Description

N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide, commonly known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMPP is a derivative of the pyrazol compound and is primarily used in the field of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of FMPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and as a full agonist at the serotonin 5-HT2A receptor. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems.
Biochemical and Physiological Effects:
FMPP has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of ion channel activity. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPP for lab experiments is its high potency and selectivity, which allows for precise manipulation of specific neurotransmitter systems. However, FMPP is a relatively new compound, and its long-term effects on the central nervous system are not yet fully understood. Additionally, the synthesis of FMPP requires a high degree of expertise and precision, which can be a limitation for some research groups.

Future Directions

There are several future directions for research on FMPP, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of FMPP and its long-term effects on the central nervous system. Finally, the development of more efficient and cost-effective synthesis methods for FMPP could facilitate its use in a wider range of research applications.

Synthesis Methods

FMPP can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl bromide with pyrazole in the presence of a base, followed by the addition of prop-2-enamide. Another method involves the reaction of 4-fluorobenzaldehyde with pyrazole in the presence of a base, followed by the addition of prop-2-enamide. The synthesis of FMPP requires a high degree of expertise and precision to ensure the purity of the final product.

Scientific Research Applications

FMPP has been widely used in scientific research, particularly in the field of neuroscience and pharmacology. It has been found to have potential applications in the study of the central nervous system, including the investigation of neural circuits and the modulation of neurotransmitter systems. FMPP has also been used in the study of drug addiction, as it has been found to modulate the effects of drugs such as cocaine and amphetamines.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-2-13(18)15-9-11-7-8-17(16-11)12-5-3-10(14)4-6-12/h2-8H,1,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZFYASUSUMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide

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